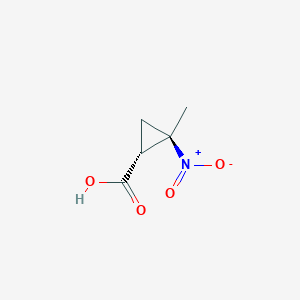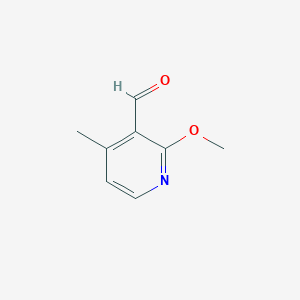
2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin
Übersicht
Beschreibung
2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with acetoxymethyl, methyl, and trifluoroethoxy groups
Wissenschaftliche Forschungsanwendungen
2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is the gastric proton pump . This compound is an impurity of Lansoprazole , a well-known proton pump inhibitor used in the treatment of gastric ulcers and other conditions related to excess stomach acid .
Mode of Action
As a proton pump inhibitor, 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine works by blocking the action of the gastric proton pump , which is responsible for the final step in the production of gastric acid . By inhibiting this pump, the compound effectively reduces the production of stomach acid .
Biochemical Pathways
The inhibition of the gastric proton pump affects the H+/K+ ATPase enzyme system , also known as the gastric proton pump . This system is found in the gastric parietal cells, and it is activated when there is a need to produce stomach acid for digestion . By blocking this system, 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine prevents the excessive production of stomach acid .
Pharmacokinetics
As a related compound, it may share similar adme (absorption, distribution, metabolism, and excretion) properties with lansoprazole . Lansoprazole is well-absorbed in the stomach and is extensively metabolized in the liver . Its bioavailability is significantly affected by food intake, with higher bioavailability when taken on an empty stomach .
Result of Action
The primary result of the action of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is the reduction of gastric acid production . This leads to a decrease in the acidity of the stomach, providing relief from conditions such as gastric ulcers and gastroesophageal reflux disease (GERD) . It may also limit the severity of tuberculosis .
Action Environment
The action of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is influenced by various environmental factors. For instance, the pH level in the stomach can affect the compound’s solubility and absorption . Additionally, the presence of food in the stomach can impact the bioavailability of the compound . The compound’s stability may also be affected by storage conditions, such as temperature and humidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine typically involves multiple steps. One common method starts with the preparation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, which is then subjected to acetylation to introduce the acetoxymethyl group. The reaction conditions often involve the use of acetyl chloride and a base such as pyridine or triethylamine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound is a precursor in the synthesis of 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.
Lansoprazole: A proton pump inhibitor that shares structural similarities with the compound .
Uniqueness
2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group, in particular, enhances its stability and lipophilicity compared to similar compounds .
Eigenschaften
IUPAC Name |
[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7-9(5-17-8(2)16)15-4-3-10(7)18-6-11(12,13)14/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSNFCKBKKCQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166615 | |
| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112525-75-4 | |
| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112525-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanol, 3-methyl-4-(2,2,2-trifluoroethoxy)-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














